3-(Furan-2-amido)benzoic acid
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Overview
Description
3-(Furan-2-amido)benzoic acid: is an organic compound characterized by the presence of a furan ring attached to an amido group, which is further connected to a benzoic acid moiety. The molecular formula of this compound is C12H9NO4 , and it has a molecular weight of 231.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Furan derivatives, which include 3-(furan-2-amido)benzoic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The reactivity of furan compounds has been attributed to their highly dienophilic nature when compared to the well-known benzene ring .
Biochemical Pathways
Furan derivatives have been noted for their diverse pharmacological activities . This suggests that they may interact with multiple biochemical pathways, leading to their downstream effects.
Pharmacokinetics
It is known that benzoic acid, a component of the compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of this compound.
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The broad application of suzuki–miyaura coupling, a process that may be involved in the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-amido)benzoic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-furoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as and to facilitate the formation of the amide bond.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Furan derivatives such as 2,5-furandicarboxylic acid.
Reduction: Alcohols or amines depending on the reducing agent used.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(Furan-2-amido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar structural features.
Benzoic acid: The parent compound of the benzoic acid moiety.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
3-(Furan-2-amido)benzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
3-(furan-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQLEUNAJFOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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